
2,5-Diiodohexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diiodohexa-2,4-diene is an organic compound characterized by the presence of two iodine atoms attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodohexa-2,4-diene typically involves the iodination of hexa-2,4-diene. This can be achieved through the reaction of hexa-2,4-diene with iodine in the presence of a suitable catalyst or under UV light to facilitate the addition of iodine atoms to the diene system .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where hexa-2,4-diene is reacted with iodine in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodohexa-2,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The conjugated diene system can participate in addition reactions with electrophiles, such as halogens and hydrogen halides
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are used under conditions that favor electrophilic addition.
Major Products Formed:
Substitution Reactions: Products include various substituted dienes depending on the nucleophile used.
Addition Reactions: Products include dihalides and other addition products, depending on the electrophile used
Scientific Research Applications
2,5-Diiodohexa-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms involving conjugated dienes
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Diiodohexa-2,4-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of addition products. The presence of iodine atoms enhances the compound’s reactivity and allows for various substitution and addition reactions .
Comparison with Similar Compounds
2,4-Hexadiene: A conjugated diene without iodine atoms.
2,5-Dimethylhexa-2,4-diene: A conjugated diene with methyl groups instead of iodine atoms
Comparison: The iodine atoms make it more reactive in substitution and addition reactions compared to similar compounds without iodine atoms .
Properties
CAS No. |
88635-79-4 |
|---|---|
Molecular Formula |
C6H8I2 |
Molecular Weight |
333.94 g/mol |
IUPAC Name |
2,5-diiodohexa-2,4-diene |
InChI |
InChI=1S/C6H8I2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3 |
InChI Key |
KEBKRKULHKZFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


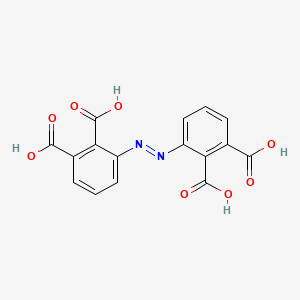
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)

![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)
![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)
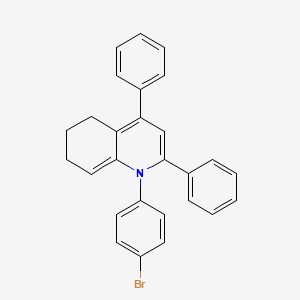
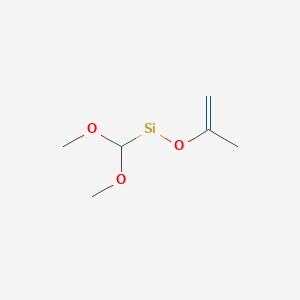
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
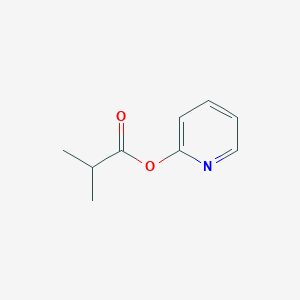
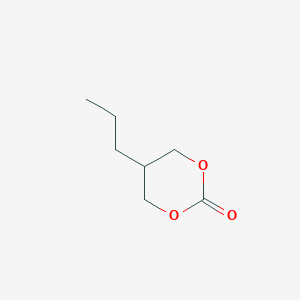
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
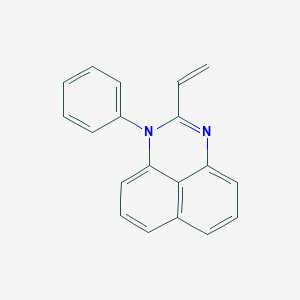
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
